molecular formula C18H25N3O2S B15130753 tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate

tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate

Cat. No.: B15130753
M. Wt: 347.5 g/mol
InChI Key: FDTAGAYLCZEALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate is a synthetic organic compound with the molecular formula C18H25N3O2S It is characterized by the presence of a benzo[d]isothiazole ring, a piperidine ring, and a tert-butyl carbamate group

Preparation Methods

The synthesis of tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a cyclization reaction of appropriate precursors.

    Introduction of the Benzo[d]isothiazole Ring: The benzo[d]isothiazole ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the piperidine intermediate is replaced by the benzo[d]isothiazole moiety.

    Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group through a reaction with tert-butyl chloroformate under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d]isothiazole ring or the piperidine ring, depending on the reaction conditions and the nature of the nucleophile.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]isothiazole ring and the piperidine ring play crucial roles in binding to these targets, while the tert-butyl carbamate group may influence the compound’s stability and solubility. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate: This compound has a similar structure but differs in the position of the piperidine ring substitution.

    tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)methyl)carbamate: Another similar compound with a different substitution pattern on the piperidine ring.

    tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)ethyl)carbamate: This compound has an ethyl group instead of a methyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical reactivity and biological activity.

Properties

Molecular Formula

C18H25N3O2S

Molecular Weight

347.5 g/mol

IUPAC Name

tert-butyl N-[[1-(1,2-benzothiazol-3-yl)piperidin-2-yl]methyl]carbamate

InChI

InChI=1S/C18H25N3O2S/c1-18(2,3)23-17(22)19-12-13-8-6-7-11-21(13)16-14-9-4-5-10-15(14)24-20-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,19,22)

InChI Key

FDTAGAYLCZEALS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1C2=NSC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.